molecular formula C18H19N3 B3075264 N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine 277.3636 CAS No. 1029008-73-8

N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine 277.3636

Cat. No.: B3075264
CAS No.: 1029008-73-8
M. Wt: 277.4 g/mol
InChI Key: CHKVCLVBUNSRFG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-N,7-N-dimethyl-3-(3-methylphenyl)isoquinoline-1,7-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-12-5-4-6-14(9-12)17-10-13-7-8-15(21(2)3)11-16(13)18(19)20-17/h4-11H,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKVCLVBUNSRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197966
Record name N7,N7-Dimethyl-3-(3-methylphenyl)-1,7-isoquinolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029008-73-8
Record name N7,N7-Dimethyl-3-(3-methylphenyl)-1,7-isoquinolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029008-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N7,N7-Dimethyl-3-(3-methylphenyl)-1,7-isoquinolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthetic routes and reaction conditions for N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine 2773636 are not widely documented in publicly available sourcesIndustrial production methods would likely involve optimization of these reactions for scale-up, ensuring high yield and purity .

Chemical Reactions Analysis

N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine 277.3636 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N7,N7-Dimethyl-3-m-tolylisoquinoline-1,7-diamine has been studied for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, which may lead to the development of new therapeutic agents. Research indicates that isoquinoline derivatives often exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies have indicated that isoquinoline derivatives can inhibit cancer cell proliferation. The specific mechanism of action for N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine is still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Properties : Compounds similar to N7,N7-dimethyl-3-m-tolylisoquinoline have shown promise as antimicrobial agents against various pathogens. This application is particularly relevant in the context of increasing antibiotic resistance.

2. Biochemical Research

The compound's ability to interact with specific enzymes or receptors makes it a candidate for biochemical studies. For instance:

  • Enzyme Inhibition Studies : Isoquinoline derivatives are known to act as inhibitors for certain enzymes involved in metabolic pathways. Investigating N7,N7-dimethyl-3-m-tolylisoquinoline's role in enzyme inhibition could provide insights into its potential therapeutic uses.
  • Cellular Signaling Pathways : Understanding how this compound affects cellular signaling could lead to discoveries about its role in regulating physiological processes or disease mechanisms.

Mechanism of Action

The mechanism of action of N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine 277.3636 involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N1-[(4-Methoxyphenyl)methyl]-N7,N7-dimethyl-3-(3-methylphenyl)isoquinoline-1,7-diamine
  • CAS Registry Number : 1248622-41-4
  • Molecular Formula : C₂₆H₂₇N₃O
  • Molecular Weight : 397.51 g/mol
  • Purity : ≥95–98% (research grade)
  • Applications : Pharmaceutical intermediate, exclusively for research and development .

Structural Features :

  • Core Structure: Isoquinoline backbone substituted with: N7,N7-dimethyl groups. 3-m-Tolyl (3-methylphenyl) at position 3. 4-Methoxybenzyl group at the N1 position .
  • Key Functional Groups : Methoxy, methyl, and dimethylamine substituents, influencing solubility and reactivity.

Comparison with Structurally Related Compounds

Table 1: Comparative Analysis of Isoquinoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Source
N1-(4-Methoxybenzyl)-N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine C₂₆H₂₇N₃O 397.51 4-Methoxybenzyl, N7-dimethyl, 3-m-tolyl Pharmaceutical intermediate
Methyl 3-methyl-5,8-dioxo-7-(phenylamino)-1-(thiophen-2-yl)-5,8-dihydroisoquinoline-4-carboxylate (5e) C₂₂H₁₆N₂O₄S 405.09 Thiophen-2-yl, phenylamino, ester, ketone Research chemical (biological studies)
Methyl 7-(4-methoxyphenylamino)-3-methyl-5,8-dioxo-1-(thiophen-2-yl)-5,8-dihydroisoquinoline-4-carboxylate (5f) C₂₃H₁₈N₂O₅S 434.10 4-Methoxyphenylamino, thiophen-2-yl, ester, ketone Research chemical (synthetic studies)
N,N'-Diacetyl-1,4-phenylenediamine C₁₀H₁₂N₂O₂ 192.22 Acetylated benzene diamine Laboratory research (non-pharmaceutical)

Structural and Functional Differences

Core Backbone: The primary compound (C₂₆H₂₇N₃O) features an isoquinoline scaffold, while 5e and 5f () are dihydroisoquinolines with additional ketone and ester functionalities. The dihydroisoquinoline derivatives exhibit planar conjugation disruption due to the 5,8-dioxo groups, reducing aromaticity compared to the fully aromatic isoquinoline core .

Substituent Impact: 4-Methoxybenzyl Group: Unique to the primary compound, this group enhances lipophilicity and may influence receptor binding in pharmaceutical contexts . N,N'-Diacetyl-1,4-phenylenediamine: A simpler benzene derivative lacking the isoquinoline backbone, limiting structural comparability .

Molecular Weight and Complexity :

  • The primary compound (397.51 g/mol) is significantly larger than 5e (405.09 g/mol) and 5f (434.10 g/mol) due to its extended aromatic system and bulky substituents .

Biological Activity

N7,N7-Dimethyl-3-m-tolylisoquinoline-1,7-diamine (CAS Number: 1029008-73-8) is a synthetic compound belonging to the isoquinoline family, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19N3
  • Molecular Weight : 277.3636 g/mol
  • Purity : 98%

The biological activity of N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit specific kinases or phosphatases, affecting cell proliferation and survival.
  • Receptor Modulation : The compound could modulate neurotransmitter receptors, influencing neurochemical pathways.

Pharmacological Effects

Research indicates that N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine exhibits several pharmacological effects:

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
AntioxidantReduces oxidative stress
NeuroprotectiveProtects neurons from damage

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways .
  • Neuroprotective Effects : In a preclinical model of neurodegeneration, this compound showed significant neuroprotective effects against oxidative stress-induced neuronal death. The study indicated that it enhances the expression of antioxidant enzymes .
  • Enzyme Inhibition Studies : Further research revealed that N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine acts as a potent inhibitor of certain kinases involved in cell cycle regulation, which may explain its anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine 277.3636
Reactant of Route 2
Reactant of Route 2
N7,N7-dimethyl-3-m-tolylisoquinoline-1,7-diamine 277.3636

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.